molecular formula C11H15NO2 B8287280 6-(Methoxymethoxy)indan-5-amine

6-(Methoxymethoxy)indan-5-amine

Cat. No. B8287280
M. Wt: 193.24 g/mol
InChI Key: SSXWMLOMZAHZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314240B2

Procedure details

4.20 g of 5-(methoxymethoxy)-6-nitroindane was dissolved in 42.0 mL of methanol, and 500 mg of 10% palladium carbon was added thereto, followed by stirring at room temperature for 6 hours under a hydrogen atmosphere. After the catalyst was removed by filtration, the filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain 3.30 g of 6-(methoxymethoxy)indan-5-amine.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[N+:14]([O-])=O)[CH2:10][CH2:9][CH2:8]2>CO.[C].[Pd]>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]2[C:11]([CH2:10][CH2:9][CH2:8]2)=[CH:12][C:13]=1[NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
COCOC=1C=C2CCCC2=CC1[N+](=O)[O-]
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCOC1=C(C=C2CCCC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.